molecular formula C16H18ClN5S B3369712 9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine CAS No. 24398-01-4

9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine

Cat. No.: B3369712
CAS No.: 24398-01-4
M. Wt: 347.9 g/mol
InChI Key: GYDUPSSJDVALJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine is a synthetic organic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with 4-chlorobenzylthiol in the presence of a base like potassium carbonate to form 6-((4-chlorobenzyl)thio)-purine.

    Alkylation: The resulting compound is then alkylated with butyl bromide in the presence of a strong base such as sodium hydride to introduce the butyl group at the 9-position.

    Amination: Finally, the compound undergoes an amination reaction to introduce the amine group at the 2-position, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any oxidized forms back to the thioether.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioether.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study purine metabolism and enzyme interactions.

    Medicine: Potential use in drug discovery and development, particularly for targeting purine-related pathways.

    Industry: Use in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine would depend on its specific application. In biological systems, it may interact with enzymes involved in purine metabolism, potentially inhibiting or modulating their activity. The molecular targets could include purine nucleoside phosphorylase or adenosine deaminase, affecting pathways related to nucleotide synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylthio-9H-purin-2-amine: Lacks the butyl group, potentially altering its chemical properties and biological activity.

    9-Butyl-6-((4-methylbenzyl)thio)-9H-purin-2-amine: Similar structure but with a methyl group instead of a chlorine atom on the benzyl ring.

    6-(4-Chlorobenzylthio)-9H-purin-2-amine: Lacks the butyl group, which may affect its solubility and reactivity.

Uniqueness

9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine is unique due to the combination of the butyl group, chlorobenzylthio group, and amine group on the purine core. This specific arrangement of functional groups can confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

9-butyl-6-[(4-chlorophenyl)methylsulfanyl]purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5S/c1-2-3-8-22-10-19-13-14(22)20-16(18)21-15(13)23-9-11-4-6-12(17)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDUPSSJDVALJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286387
Record name MLS002608700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24398-01-4
Record name MLS002608700
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine
Reactant of Route 2
Reactant of Route 2
9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine
Reactant of Route 3
Reactant of Route 3
9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine
Reactant of Route 4
Reactant of Route 4
9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine
Reactant of Route 5
Reactant of Route 5
9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine
Reactant of Route 6
Reactant of Route 6
9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.